molecular formula C17H30FNSn B1317854 3-Fluoro-2-(tributylstannyl)pyridine CAS No. 573675-60-2

3-Fluoro-2-(tributylstannyl)pyridine

Cat. No.: B1317854
CAS No.: 573675-60-2
M. Wt: 386.1 g/mol
InChI Key: NXAOTUZKJHXTSD-UHFFFAOYSA-N
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Description

3-Fluoro-2-(tributylstannyl)pyridine: is a fluorinated pyridine derivative with the molecular formula C17H30FNSn and a molecular weight of 386.14 g/mol . This compound is characterized by the presence of a fluorine atom at the third position and a tributylstannyl group at the second position of the pyridine ring. It is commonly used as a building block in organic synthesis, particularly in the field of medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(tributylstannyl)pyridine typically involves the stannylation of a fluorinated pyridine precursor. One common method is the reaction of 3-fluoropyridine with tributyltin chloride in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale stannylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Fluoro-2-(tributylstannyl)pyridine is widely used as a precursor in the synthesis of various fluorinated compounds. Its ability to undergo cross-coupling reactions makes it valuable in the construction of complex molecular architectures .

Biology and Medicine: In medicinal chemistry, this compound is used to introduce fluorine atoms into biologically active molecules, enhancing their metabolic stability and bioavailability. It is also employed in the synthesis of potential drug candidates .

Industry: The compound finds applications in the development of advanced materials, including fluorinated polymers and liquid crystals . Its unique properties make it suitable for use in electronic and optical devices .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(tributylstannyl)pyridine primarily involves its role as a synthetic intermediateThis versatility enables the synthesis of a wide range of derivatives with diverse biological and chemical properties .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-2-(tributylstannyl)pyridine is unique due to the specific positioning of the fluorine and tributylstannyl groups on the pyridine ring. This configuration imparts distinct reactivity and selectivity in synthetic applications, making it a valuable building block in the synthesis of complex molecules .

Properties

IUPAC Name

tributyl-(3-fluoropyridin-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAOTUZKJHXTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30FNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586054
Record name 3-Fluoro-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573675-60-2
Record name 3-Fluoro-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-(tributylstannyl)pyridine
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Synthesis routes and methods

Procedure details

Cool a solution of 2-bromo-3-fluoro-pyridine (542 mg, 3.08 mmol) in dry THF to −78° C. using a dry ice acetone bath. Add n-butyl-lithium (1.6 M in THF, 2.0 mL) to the reaction mixture dropwise via syringe over a 20 minute period. After stirring for 1.5 hours at −78° C., add tributyltin chloride slowly via syringe and remove the cooling bath. After 2 hours, partition the reaction mixture between EtOAc and brine, dry the EtOAc layer (Na2SO4) and remove the solvents under reduced pressure. Flash chromatography (ether/hexanes) yields 3-fluoro-2-tributylstannanyl-pyridine as a colorless oil.
Quantity
542 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
tributyltin chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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